Benzyl azetidin-3-ylcarbamate

説明

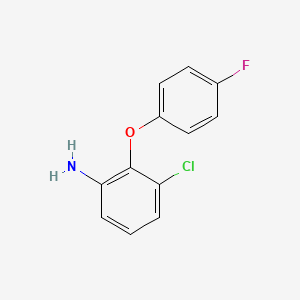

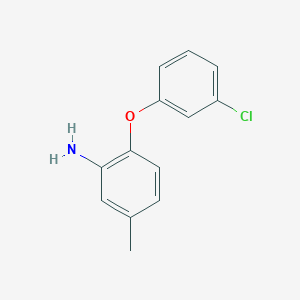

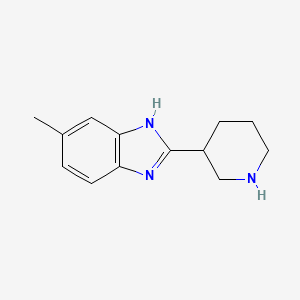

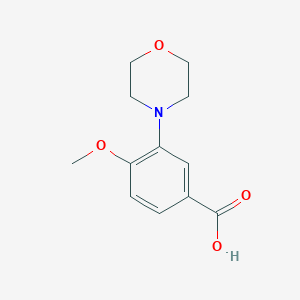

Benzyl azetidin-3-ylcarbamate is a chemical compound with the molecular formula C11H14N2O2 . It is used as a pharmaceutical intermediate . The compound contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Azetidine .

Molecular Structure Analysis

The molecular structure of Benzyl azetidin-3-ylcarbamate includes a four-membered azetidine ring and a benzyl group . The InChI code for this compound is 1S/C11H14N2O2 .Physical And Chemical Properties Analysis

Benzyl azetidin-3-ylcarbamate has a molecular weight of 242.7 . It is a solid at room temperature and should be stored in a refrigerator .科学的研究の応用

Antimicrobial and Antitubercular Activities

Benzyl Azetidin-3-ylcarbamate derivatives have shown promising results in antimicrobial and antitubercular activities. A study synthesized novel trihydroxy benzamido azetidin-2-one derivatives and screened them for antimicrobial and antitubercular activities. Some compounds exhibited good antimicrobial activity and showed antitubercular activity with minimum inhibitory concentration (MIC) values equivalent to the standard drug isoniazid, highlighting their potential in treating infectious diseases (Ilango & Arunkumar, 2011).

Synthesis of Enantiopure Azetidin-3-ol Derivatives

Azetidin-3-ylcarbamate has been used in the synthesis of enantiopure azetidin-3-ol derivatives, showcasing the importance of stereochemistry in drug development. Chiral 2-acyl-3-allyl- or 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines were cyclized under irradiation to azetidin-3-ol derivatives. The diastereoselectivity of the cyclization was dependent on the substituents at the nitrogen atom, leading to the formation of specific diastereomers, which are crucial for the biological activity of the compounds (Pedrosa et al., 2005).

Synthesis of Oral Carbapenem

The synthesis of azetidine derivatives for oral carbapenem, an antibiotic, highlights the role of Benzyl Azetidin-3-ylcarbamate in developing orally active pharmaceuticals. A practical and cost-effective synthesis method was established for large-scale production, emphasizing the industrial relevance and application of these compounds in medicinal chemistry (Isoda et al., 2006).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Azetidines are known to be important in organic synthesis and medicinal chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .

Mode of Action

Azetidines are known to exhibit unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . The 3-amino-azetidine (3-AAz) subunit has been introduced as a new turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides .

Biochemical Pathways

Azetidines are known to be excellent candidates for ring-opening and expansion reactions . They also represent an important class of strained compounds .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c .

Result of Action

The introduction of a 3-aaz into a representative cyclohexapeptide improves stability towards proteases compared to the homodetic macrocycle .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

特性

IUPAC Name |

benzyl N-(azetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(13-10-6-12-7-10)15-8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOOBFRZDNDUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590273 | |

| Record name | Benzyl azetidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl azetidin-3-ylcarbamate | |

CAS RN |

914348-04-2 | |

| Record name | Benzyl azetidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminoazetidine, 3-CBZ protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。